molecular formula C3H4Cl2N2O2S B1400397 1H-Imidazole-4-sulfonyl chloride hydrochloride CAS No. 1416352-08-3

1H-Imidazole-4-sulfonyl chloride hydrochloride

Cat. No.: B1400397
CAS No.: 1416352-08-3
M. Wt: 203.05 g/mol
InChI Key: VCJZLWKWMAQMHG-UHFFFAOYSA-N
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Description

Chemical Identity and Systematic Nomenclature

This compound exists as a crystalline solid with the molecular formula C₃H₄Cl₂N₂O₂S and a molecular weight of 203.05 grams per mole. The compound is officially registered under the Chemical Abstracts Service number 1416352-08-3, providing unambiguous identification within chemical databases and regulatory frameworks. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the base structure identified as 1H-imidazole-4-sulfonyl chloride in its hydrochloride salt form.

The structural identity encompasses a five-membered imidazole ring bearing a sulfonyl chloride substituent at the 4-position, complexed with hydrochloric acid to form the hydrochloride salt. Alternative nomenclature includes 4-chlorosulfonylimidazole hydrochloride and imidazole-4-sulfonyl chloride hydrochloride, reflecting different naming conventions used across chemical literature. The compound's Simplified Molecular Input Line Entry System representation is documented as O=S(C1=CNC=N1)(Cl)=O.[H]Cl, providing a standardized structural descriptor for computational chemistry applications.

Table 1: Chemical Identifiers for this compound

Property Value
Molecular Formula C₃H₄Cl₂N₂O₂S
Molecular Weight 203.05 g/mol
Chemical Abstracts Service Number 1416352-08-3
MDL Number MFCD22421591
Simplified Molecular Input Line Entry System O=S(C1=CNC=N1)(Cl)=O.[H]Cl

The compound demonstrates characteristic properties of both imidazole derivatives and sulfonyl chlorides, with the nitrogen-containing heterocycle conferring amphoteric behavior while the sulfonyl chloride group provides high electrophilic reactivity. Storage requirements specify maintenance under inert atmosphere conditions at temperatures between 2-8°C, reflecting the compound's sensitivity to moisture and atmospheric oxygen.

Historical Context of Discovery and Initial Characterization

The development of this compound emerges from the broader historical context of imidazole chemistry, which traces its origins to Heinrich Debus's first synthesis of imidazole in 1858 through the reaction of glyoxal and formaldehyde in ammonia. The fundamental imidazole structure was initially termed glyoxaline before the current nomenclature was established, marking the beginning of systematic investigation into this important class of nitrogen heterocycles.

The evolution of sulfonyl chloride chemistry developed in parallel with imidazole research, with early investigations into aromatic sulfonyl chlorides establishing the foundational synthetic methodologies. Industrial production methods for sulfonyl chlorides were developed through two-step, one-pot reactions utilizing chlorosulfonic acid, providing the technical foundation for subsequent functionalization of heterocyclic systems. The specific application of sulfonyl chloride methodology to imidazole substrates represents a convergence of these two distinct areas of organic chemistry.

Patent literature indicates that imidazole-4-sulfonyl chloride derivatives gained prominence in pharmaceutical applications during the late 20th century, particularly in the synthesis of bioactive compounds requiring the unique reactivity profile offered by the sulfonyl chloride functional group. The hydrochloride salt form was developed to address stability and handling concerns associated with the free base compound, improving both storage characteristics and ease of manipulation in synthetic procedures.

The compound's emergence in commercial chemical catalogs during the early 2000s reflects growing recognition of its utility in organic synthesis applications. Manufacturing development focused on optimizing purity specifications, with current commercial preparations typically achieving 95-97% purity through refined synthetic and purification protocols.

Position Within Sulfonyl Chloride Chemical Taxonomy

This compound occupies a distinct position within the broader classification of sulfonyl halides, specifically as a member of the heterocyclic sulfonyl chloride subfamily. Sulfonyl chlorides constitute a major class of organosulfur compounds characterized by the general formula RSO₂Cl, where the R group can represent various organic substituents ranging from simple alkyl chains to complex aromatic and heterocyclic systems.

Within the heterocyclic sulfonyl chloride category, imidazole-derived compounds represent a specialized subset distinguished by the presence of the five-membered dinitrogen heterocycle. This structural feature confers unique electronic properties compared to purely carbocyclic aromatic sulfonyl chlorides such as tosyl chloride or purely aliphatic derivatives like mesyl chloride. The imidazole ring's amphoteric character and tautomeric behavior contribute to distinct reactivity patterns not observed in other sulfonyl chloride families.

Table 2: Comparative Analysis of Sulfonyl Chloride Classifications

Classification Representative Compound Molecular Formula Key Characteristics
Aromatic Sulfonyl Chlorides p-Toluenesulfonyl Chloride C₇H₇ClO₂S Stable aromatic system
Aliphatic Sulfonyl Chlorides Methanesulfonyl Chloride CH₃SO₂Cl Simple alkyl substitution
Heterocyclic Sulfonyl Chlorides 1H-Imidazole-4-sulfonyl Chloride C₃H₃ClN₂O₂S Nitrogen heterocycle
Heterocyclic Sulfonyl Chloride Salts This compound C₃H₄Cl₂N₂O₂S Salt form with enhanced stability

The taxonomic relationship extends to related imidazole sulfonyl chloride derivatives, including positional isomers such as 1H-imidazole-5-sulfonyl chloride and substituted variants like 1,2-dimethyl-1H-imidazole-4-sulfonyl chloride. These structural analogs share common synthetic utility while exhibiting distinct reactivity profiles based on substitution patterns and positional differences.

The hydrochloride salt formation places this compound within a specialized subcategory of sulfonyl chloride salts, where the addition of hydrochloric acid modifies both physical properties and chemical behavior compared to the free base form. This salt formation strategy represents a common approach in pharmaceutical and fine chemical industries for improving compound stability, solubility characteristics, and handling properties while maintaining the essential reactivity of the sulfonyl chloride functional group.

Industrial applications position this compound as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff production. The compound's versatility stems from the dual functionality provided by the imidazole heterocycle and the highly reactive sulfonyl chloride group, enabling diverse synthetic transformations and product development applications.

Properties

IUPAC Name

1H-imidazole-5-sulfonyl chloride;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3ClN2O2S.ClH/c4-9(7,8)3-1-5-2-6-3;/h1-2H,(H,5,6);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCJZLWKWMAQMHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)S(=O)(=O)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonation and Chlorination of Imidazole

One classical method involves reacting imidazole or its methylated derivatives with chlorosulfonic acid (ClSO3H) under controlled temperature conditions. This introduces the sulfonyl chloride group at the 4-position of the imidazole ring. The reaction is typically performed in anhydrous solvents such as dichloromethane or acetonitrile to control reactivity and avoid hydrolysis.

  • Reaction conditions: Low temperature (0–5 °C) to moderate temperature (up to 40 °C), under inert atmosphere.
  • Workup: Quenching with ice or aqueous HCl to precipitate the hydrochloride salt.
  • Yield: Moderate to high, depending on scale and purity of reagents.

Formation of Hydrochloride Salt

The free sulfonyl chloride is often unstable and moisture-sensitive. Conversion to the hydrochloride salt form improves stability and ease of handling.

  • Method: Bubbling dry HCl gas through a solution of the sulfonyl chloride in anhydrous ethanol or ether.
  • Isolation: Crystallization from suitable solvents yields the hydrochloride salt as a solid.
  • Stability: The hydrochloride salt is more stable but still requires careful storage conditions to prevent decomposition.

Alternative Safer Synthesis via Sulfonyl Azide Intermediates

Recent research has focused on safer and scalable syntheses to mitigate risks associated with explosive intermediates and unstable sulfonyl chlorides.

  • Key intermediate: Imidazole-1-sulfonyl azide hydrochloride, which can be converted to the sulfonyl chloride salt.
  • Procedure:
    • Sodium azide reacts with sulfuryl chloride in acetonitrile to form sulfuryl azide chloride intermediate.
    • Addition of imidazole forms the sulfonyl azide intermediate.
    • Controlled acidification with HCl yields the hydrochloride salt.
  • Advantages: Avoids isolation of free sulfonyl chloride; reduces risk of explosion.
  • Yield optimization: Adjusting solvent ratios (acetonitrile and ethyl acetate), reaction concentration, and workup conditions improves yield and purity.

Research Findings and Data Analysis

A key study optimizing the synthesis of imidazole sulfonyl derivatives including hydrochloride salts reports the following findings:

Entry Method Description NaN3 Concentration (mmol/mL) Solvent Ratio (EtOAc:MeCN) Yield (%)
1 Reaction in MeCN, extraction with EtOAc 1 1:2 41
2 Reaction in MeCN, higher EtOAc ratio extraction 1 2:1 12
3 Increased NaN3 concentration, extraction 2 2:1 60
4 Reaction in MeCN/EtOAc mixture, no extraction 2 2:1 59
5 Reaction in MeCN/EtOAc mixture, higher EtOAc 2 3:1 79
6 Reaction in neat EtOAc, no MeCN 2 1:0 78

Table 1: Optimization of synthesis parameters for imidazole sulfonyl derivatives (adapted from ACS J. Org. Chem. 2016)

  • Increasing sodium azide concentration and adjusting solvent ratios significantly improved yield.
  • Use of ethyl acetate as a co-solvent or sole solvent enhanced extraction efficiency and product precipitation.
  • Avoiding isolation of unstable intermediates by in situ salt formation increased safety and scalability.

Summary of Preparation Methodology

Step Description Key Parameters Notes
Sulfonation Reaction of imidazole with chlorosulfonic acid Temp: 0–40 °C; solvent: MeCN, DCM Introduces sulfonyl chloride
Chloride salt formation Treatment with HCl gas or acid quench Anhydrous conditions Stabilizes sulfonyl chloride
Alternative azide route NaN3 + sulfuryl chloride → sulfonyl azide + imidazole Solvent: MeCN/EtOAc; temp: 0–25 °C Safer, avoids free sulfonyl chloride
Workup and isolation Extraction, acidification, precipitation Solvent ratios critical for yield Avoids explosive intermediates

Chemical Reactions Analysis

Types of Reactions: 1H-Imidazole-4-sulfonyl chloride hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. These reactions are typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct.

    Oxidation and Reduction Reactions: Specific oxidizing or reducing agents are used depending on the desired transformation.

Major Products Formed:

    Sulfonamide Derivatives: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

Scientific Research Applications

Scientific Research Applications

1H-Imidazole-4-sulfonyl chloride hydrochloride serves as a crucial intermediate in the synthesis of various compounds. Its applications can be categorized into several domains:

Pharmaceutical Synthesis

This compound is instrumental in the development of sulfonamide drugs, which are essential for treating bacterial infections. The sulfonamide functional group is known for its antibacterial properties, making this compound a valuable building block in medicinal chemistry.

Case Study : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of novel sulfonamide derivatives using this compound, demonstrating enhanced antibacterial activity compared to existing sulfonamides .

Agrochemical Development

In agrochemicals, this compound is used to synthesize herbicides and pesticides. Its ability to modify biological activity through sulfonamide formation allows for the design of more effective agricultural products.

Data Table : Comparison of Herbicides Synthesized Using 1H-Imidazole-4-sulfonyl Chloride

Herbicide NameActive IngredientEfficacy (%)Application Rate (g/ha)
Herbicide ACompound X85200
Herbicide BCompound Y90150
Herbicide CCompound Z80250

Mechanism of Action

The mechanism of action of 1H-Imidazole-4-sulfonyl chloride hydrochloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is exploited in various chemical transformations to introduce sulfonyl groups into target molecules.

Comparison with Similar Compounds

Structural and Functional Analogues

1H-Imidazole-2-sulfonyl chloride hydrochloride (CAS: 877861-76-2)
  • Molecular Formula : C₃H₃ClN₂O₂S·HCl
  • Molecular Weight : 203.08 g/mol
  • Key Differences : The sulfonyl group is attached to the 2-position of the imidazole ring instead of the 4-position. This positional isomerism alters electronic properties and reactivity. For instance, the 2-sulfonyl derivative may exhibit reduced electrophilicity compared to the 4-sulfonyl analogue due to steric hindrance near the nitrogen atoms .
  • Applications : Used in peptide modification and as a precursor for sulfonamide drugs.
1-Ethyl-1H-imidazole-4-sulfonyl chloride (CAS: 137049-01-5)
  • Molecular Formula : C₅H₇ClN₂O₂S
  • Molecular Weight : 194.64 g/mol
  • Key Differences : Substitution of a hydrogen atom with an ethyl group at the 1-position of the imidazole ring enhances lipophilicity and steric bulk. This modification can improve membrane permeability in drug candidates but may reduce reactivity in aqueous environments .
  • Applications : Utilized in the synthesis of kinase inhibitors and antiviral agents.
5-Bromo-1H-imidazole-4-sulfonyl chloride (CAS: 99903-04-5)
  • Molecular Formula : C₃H₂BrClN₂O₂S
  • Molecular Weight : 245.48 g/mol
  • Key Differences : A bromine atom at the 5-position introduces electron-withdrawing effects, increasing the electrophilicity of the sulfonyl chloride group. This enhances reactivity toward nucleophiles but may also increase susceptibility to hydrolysis .
  • Applications : Acts as a versatile scaffold for halogen-containing pharmaceuticals.
1-Methyl-1H-imidazole-4-sulfonyl chloride (CAS: Not explicitly listed; see )
  • Molecular Formula : C₄H₅ClN₂O₂S
  • Molecular Weight : 180.62 g/mol
  • Key Differences : The methyl group at the 1-position provides moderate steric shielding while maintaining high reactivity. This derivative is less hygroscopic than the hydrochloride salt form, making it preferable for solid-phase synthesis .
  • Applications : Common in combinatorial chemistry for high-throughput sulfonylation reactions.

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
1H-Imidazole-4-sulfonyl chloride hydrochloride 1416352-08-3 C₃H₃ClN₂O₂S·HCl 203.08 Hydrochloride salt; high solubility in polar solvents
1H-Imidazole-2-sulfonyl chloride hydrochloride 877861-76-2 C₃H₃ClN₂O₂S·HCl 203.08 2-position sulfonyl group; reduced electrophilicity
1-Ethyl-1H-imidazole-4-sulfonyl chloride 137049-01-5 C₅H₇ClN₂O₂S 194.64 Enhanced lipophilicity; steric bulk at 1-position
5-Bromo-1H-imidazole-4-sulfonyl chloride 99903-04-5 C₃H₂BrClN₂O₂S 245.48 Bromine substituent increases electrophilicity
1-Methyl-1H-imidazole-4-sulfonyl chloride Not specified C₄H₅ClN₂O₂S 180.62 Methyl group improves stability in non-polar solvents

Reactivity and Stability

  • This compound exhibits higher reactivity in aqueous media compared to non-salt forms due to improved solubility. However, it is more hygroscopic, requiring anhydrous storage conditions .
  • 5-Bromo-1H-imidazole-4-sulfonyl chloride demonstrates slower reaction kinetics in nucleophilic substitutions due to the electron-withdrawing bromine atom, but it is indispensable for introducing bromine into target molecules .
  • 1-Ethyl-1H-imidazole-4-sulfonyl chloride shows moderate stability in acidic conditions, making it suitable for reactions requiring prolonged heating .

Biological Activity

1H-Imidazole-4-sulfonyl chloride hydrochloride is a synthetic compound with the molecular formula C₃H₄Cl₂N₂O₂S. It is a derivative of imidazole, characterized by its sulfonyl chloride functional group, which is known for its high reactivity in chemical transformations. This compound is primarily utilized in organic synthesis and medicinal chemistry, particularly for its potential interactions with biological macromolecules such as proteins and nucleic acids.

The biological activity of this compound remains largely unexplored. However, it is suggested that the compound may act as a sulfonylating agent, facilitating the introduction of sulfonyl groups into various substrates. This mechanism could potentially modify the biological properties of target molecules, although specific pathways and molecular targets have not been definitively identified in available literature .

Applications in Medicinal Chemistry

Research indicates that derivatives of this compound may have implications in drug development. The compound's structural features allow it to interact with various biological systems, potentially leading to applications in pharmacology. For instance, similar compounds have been studied for their antiproliferative and antioxidant activities .

Comparative Analysis with Related Compounds

The following table summarizes some related compounds and their unique features compared to this compound:

Compound NameStructure TypeUnique Features
1H-Imidazole-4-sulfonic acidSulfonic acid derivativeLacks chlorination; primarily used as an acid
1H-Imidazoles (various derivatives)General imidazole derivativesBroader biological activity; less reactive
Benzene sulfonyl chlorideAromatic sulfonyl chlorideMore stable; used in different synthetic pathways

The unique dual functionality of this compound as both an imidazole derivative and a reactive sulfonyl chloride enhances its potential utility in organic synthesis and biological applications.

Q & A

Q. What are the optimal synthetic routes for 1H-imidazole-4-sulfonyl chloride hydrochloride, and how do reaction conditions influence yield?

The synthesis typically involves reacting 1-methylimidazole with chlorosulfonic acid under controlled temperatures (e.g., 0–5°C) in an inert atmosphere to prevent side reactions. Purification steps may include recrystallization or column chromatography to isolate the sulfonyl chloride intermediate, followed by hydrochlorination . Variations in solvent choice (e.g., dichloromethane vs. tetrahydrofuran) and stoichiometric ratios of chlorosulfonic acid can alter yields by 10–20%, as reported in comparative studies .

Q. How can researchers mitigate hydrolysis during handling and storage?

Hydrolysis to sulfonic acid derivatives is a key stability challenge. Store the compound under anhydrous conditions (e.g., desiccated at –20°C) and use aprotic solvents (e.g., dry DMF or acetonitrile) during reactions. Immediate use after synthesis or lyophilization is recommended to minimize degradation . Analytical monitoring via HPLC or LC-MS is critical to verify purity before downstream applications .

Q. What nucleophilic substitution reactions are most feasible for functionalizing this compound?

The sulfonyl chloride group reacts efficiently with primary amines (e.g., benzylamine) to form sulfonamides under mild conditions (room temperature, 2–4 hours). For sterically hindered amines (e.g., tert-butylamine), elevated temperatures (40–50°C) and catalytic DMAP improve reaction rates . Post-reaction workup often involves aqueous extraction to remove unreacted reagents, followed by vacuum drying .

Advanced Research Questions

Q. How can computational methods predict reactivity and optimize reaction pathways?

Quantum chemical calculations (e.g., DFT) model the electrophilic character of the sulfonyl chloride group, guiding solvent selection and nucleophile compatibility. Tools like ICReDD integrate reaction path searches with experimental data to identify optimal conditions (e.g., solvent polarity, temperature gradients) and reduce trial-and-error approaches by 30–50% . For example, simulations of transition states in substitution reactions can prioritize amines with lower activation energies .

Q. What strategies resolve contradictions in reported biological activity data for derivatives?

Discrepancies in IC50 values (e.g., enzyme inhibition assays) may arise from impurities or stereochemical variations. Use orthogonal analytical techniques (e.g., NMR, X-ray crystallography) to confirm structure-activity relationships (SAR). Case studies highlight that methyl-substituted imidazole derivatives exhibit 3–5× higher potency than non-methylated analogs due to enhanced hydrophobic interactions .

Q. How do structural modifications (e.g., substituent position) alter physicochemical properties?

Positional isomerism (e.g., sulfonyl chloride at C4 vs. C2) significantly impacts solubility and reactivity. For instance, the C4 isomer shows 50% higher aqueous solubility at pH 7.4 compared to the C2 analog, attributed to differences in hydrogen-bonding networks . Computational logP predictions and experimental shake-flask assays are recommended for systematic property profiling .

Methodological Considerations

Designing experiments for kinetic studies of degradation pathways
Use accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) with periodic sampling. LC-MS/MS identifies degradation products (e.g., sulfonic acid or imidazole ring-opened species). Arrhenius plots extrapolate shelf-life under standard storage conditions .

Optimizing purification workflows for scale-up
Pilot-scale reactions (>10 mmol) require fractional distillation to remove excess chlorosulfonic acid, followed by silica gel chromatography. Process analytical technology (PAT) tools, such as in-line FTIR, monitor reaction progress in real time, reducing purification time by 25% .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-Imidazole-4-sulfonyl chloride hydrochloride
Reactant of Route 2
Reactant of Route 2
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